N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-(5-methylthiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine
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Overview
Description
N-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]-N-[4-(5-methyl-2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]amine is a complex organic compound that features a pyrazole ring, a thienyl group, and a pyrimidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]-N-[4-(5-methyl-2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the thienyl and pyrimidinyl groups through various coupling reactions. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the production process, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]-N-[4-(5-methyl-2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
N-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]-N-[4-(5-methyl-2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism by which N-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]-N-[4-(5-methyl-2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- **N-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]-N-[4-(5-methyl-2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]amine shares similarities with other pyrazole, thienyl, and pyrimidinyl derivatives.
Imidazole derivatives: Known for their broad range of chemical and biological properties.
Indole derivatives: Widely studied for their diverse biological and clinical applications.
Uniqueness
The uniqueness of N-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]-N-[4-(5-methyl-2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]amine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H16F3N5S |
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Molecular Weight |
367.4 g/mol |
IUPAC Name |
N-[(1,5-dimethylpyrazol-4-yl)methyl]-4-(5-methylthiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C16H16F3N5S/c1-9-4-5-13(25-9)12-6-14(16(17,18)19)23-15(22-12)20-7-11-8-21-24(3)10(11)2/h4-6,8H,7H2,1-3H3,(H,20,22,23) |
InChI Key |
OKQZTDXQLJAVFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C2=CC(=NC(=N2)NCC3=C(N(N=C3)C)C)C(F)(F)F |
Origin of Product |
United States |
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